molecular formula C18H17N3O3 B2842837 5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 942033-46-7

5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2842837
CAS No.: 942033-46-7
M. Wt: 323.352
InChI Key: OIHHVGLYFDEQBS-UHFFFAOYSA-N
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Description

“5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a furan ring, an oxazole ring, and a dimethylamino group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole rings separately, followed by their coupling through specific reagents and catalysts. Common reagents used in these reactions include dimethylamine, o-tolyl alcohol, and various nitriles. The reaction conditions often require controlled temperatures, solvents like dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. Continuous flow reactors and automated synthesis systems may be used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dimethylamino group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-(5-(methoxymethyl)furan-2-yl)oxazole-4-carbonitrile
  • 5-(Dimethylamino)-2-(5-(ethoxymethyl)furan-2-yl)oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, “5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile” may exhibit unique properties due to the presence of the o-tolyloxy group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

5-(dimethylamino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-6-4-5-7-15(12)22-11-13-8-9-16(23-13)17-20-14(10-19)18(24-17)21(2)3/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHHVGLYFDEQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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